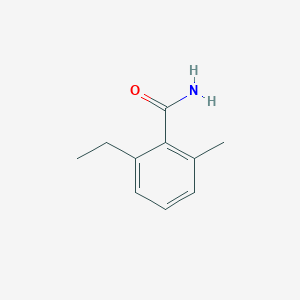

2-Ethyl-6-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSFLEAMEXAHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2 Ethyl 6 Methylbenzamide

Classical Amidation Approaches for 2-Ethyl-6-methylbenzamide Synthesis

The formation of the amide bond in 2-Ethyl-6-methylbenzamide can be achieved through well-established, traditional methods. These classical approaches typically involve the reaction of a carboxylic acid derivative with an amine, and are valued for their reliability and broad applicability.

Acylation of Amines with Substituted Benzoyl Chlorides

A primary and highly effective method for synthesizing N-substituted amides is the acylation of amines using acyl chlorides. libretexts.orgyoutube.com In this pathway, the precursor 2-ethyl-6-methylbenzoic acid is first converted to its more reactive acyl chloride derivative, 2-ethyl-6-methylbenzoyl chloride. This is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The subsequent reaction of 2-ethyl-6-methylbenzoyl chloride with an appropriate amine, such as ammonia (B1221849) to form the primary amide, proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to yield the stable amide product, 2-Ethyl-6-methylbenzamide. libretexts.org The reaction is often vigorous and typically performed in the presence of a base (like pyridine (B92270) or an excess of the amine itself) to neutralize the hydrogen chloride (HCl) byproduct. libretexts.orgchemguide.co.uk

Table 1: Summary of Acylation Approach

| Step | Reactants | Reagents | Intermediate/Product | Mechanism |

| 1. Acid Chloride Formation | 2-Ethyl-6-methylbenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-Ethyl-6-methylbenzoyl chloride | Nucleophilic acyl substitution |

| 2. Amidation | 2-Ethyl-6-methylbenzoyl chloride, Ammonia | Base (e.g., Pyridine) | 2-Ethyl-6-methylbenzamide | Nucleophilic addition-elimination |

Coupling Reactions of Carboxylic Acids with Amines Utilizing Peptide Coupling Reagents

Directly coupling a carboxylic acid with an amine to form an amide bond is a less forceful alternative to the acyl chloride method and is central to peptide synthesis. This approach avoids the need to prepare the highly reactive acyl chloride and instead uses "coupling reagents" to activate the carboxylic acid in situ. researchgate.net For the synthesis of 2-Ethyl-6-methylbenzamide, this involves the direct reaction of 2-ethyl-6-methylbenzoic acid with an ammonia source.

A wide array of coupling reagents has been developed, each with specific advantages. researchgate.netsigmaaldrich.com Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic examples. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and reduce the risk of racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are frequently used in conjunction with carbodiimides. peptide.com

More modern and efficient coupling reagents include aminium/uronium and phosphonium (B103445) salts like HBTU, HATU, PyBOP, and COMU. sigmaaldrich.combachem.com These reagents convert the carboxylic acid into an activated ester, which then reacts smoothly with the amine to form the amide bond. sigmaaldrich.com For instance, HATU is known for its high reactivity and low rates of epimerization, making it very effective for difficult couplings. sigmaaldrich.compeptide.com COMU is noted as a highly efficient reagent that is also advantageous from a green chemistry perspective, as its byproducts are water-soluble, simplifying purification. acs.org

Table 2: Comparison of Common Peptide Coupling Reagents

| Coupling Reagent | Class | Key Features | Byproduct Characteristics |

| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Inexpensive, widely used in solution-phase. bachem.com | Dicyclohexylurea (DCU) is a precipitate, difficult to remove in solid-phase synthesis. peptide.com |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium | Very efficient, fast reaction times. peptide.combachem.com | Byproducts are soluble in water and standard organic solvents. bachem.com |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium | More reactive than HBTU with less epimerization; based on the more acidic HOAt. sigmaaldrich.compeptide.com | Water-soluble byproducts. |

| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium | Generates OBt active esters, useful for difficult couplings. researchgate.netsigmaaldrich.com | Water-soluble byproducts. |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium/Uronium | Highly efficient, based on OxymaPure, non-explosive, green chemistry advantages. sigmaaldrich.comacs.org | Water-soluble byproducts, facilitating easier workup. acs.org |

Catalytic Synthesis Routes for 2-Ethyl-6-methylbenzamide

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of 2-Ethyl-6-methylbenzamide, several transition-metal-catalyzed strategies offer innovative alternatives to classical approaches.

Transition Metal-Catalyzed Amidation Strategies

Transition metals like palladium, copper, nickel, and iron are effective catalysts for forming carbon-nitrogen bonds. utexas.edu These methods can create amides through novel bond disconnections, such as the cross-coupling of aryl halides with amines or the direct C-H amidation of an aromatic ring.

Palladium-catalyzed amidation, for example, can occur through a chelation-directed C-H activation process. d-nb.info In such a reaction, a directing group on the substrate guides the palladium catalyst to activate a specific C-H bond (in this case, an ortho C-H bond of the benzene (B151609) ring), which then undergoes coupling with an amine source. d-nb.info Similarly, nickel-catalyzed systems have been developed for the amidation of esters, where the catalyst facilitates the challenging cleavage of the C(acyl)-O bond of an ester and its subsequent reaction with an amine. nsf.gov Copper-catalyzed reactions have also been shown to mediate the amidation of C-H bonds, providing a direct route to N-alkyl amides from simple hydrocarbon precursors. acs.org These catalytic systems are powerful tools for constructing complex molecules from readily available starting materials. utexas.edu

Table 3: Overview of Transition Metal-Catalyzed Amidation

| Metal Catalyst | Typical Precursors | General Approach | Reference |

| Palladium (Pd) | Aryl halides, Amines, Benzamides | Cross-coupling; Directed C-H activation/amination | utexas.edud-nb.info |

| Nickel (Ni) | Esters, Amides, Amines | C(acyl)-O or C(acyl)-N bond cleavage and amidation | nsf.gov |

| Copper (Cu) | Alkanes, Benzamides | Intermolecular C-H amidation | acs.org |

| Iron (Fe) | Alkenes, Amines | Co-catalyzed aminoboration | utexas.edu |

Oxidative Carbonylation Approaches

Oxidative carbonylation represents a sophisticated catalytic strategy where a carbonyl group (from carbon monoxide, CO) is incorporated directly into a molecule. nih.gov Rhodium(III) and Nickel(II) catalysts have been successfully employed for the oxidative carbonylation of benzamides. rsc.orgacs.org

In a typical rhodium(III)-catalyzed reaction, a substituted benzamide (B126) undergoes a directed C-H activation at the ortho position, forming a five-membered rhodacycle intermediate. nih.govthieme-connect.com This intermediate then undergoes migratory insertion of a carbon monoxide molecule to form a six-membered ring. nih.gov Subsequent reductive elimination yields a phthalimide (B116566) product, effectively forming a new amide bond via a C-C and a C-N bond formation. nih.govthieme-connect.com While this specific outcome generates a cyclic imide rather than a simple amide, the underlying principle of C-H activation and carbonylation is a powerful tool in C-N bond formation. rsc.org Nickel-catalyzed versions offer a pathway using a more abundant and less expensive metal. acs.org

Green Chemistry Principles and Efficient Syntheses for Benzamide Derivatives

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are more efficient. tandfonline.comnih.gov Several innovative methods for synthesizing benzamides align with these principles.

One approach involves performing reactions under solvent-free conditions, which eliminates the environmental impact and cost associated with solvent use and disposal. tandfonline.comrsc.org For instance, the N-benzoylation of amines has been achieved by simply stirring the amine with vinyl benzoate (B1203000) at room temperature without any solvent or activator, with the pure benzamide product often isolated by simple crystallization. tandfonline.comtandfonline.com

The use of reusable heterogeneous catalysts is another cornerstone of green synthesis. rsc.org Catalysts like tungstate (B81510) sulfuric acid have been used for the one-pot synthesis of benzamide derivatives under solvent-free conditions, with the catalyst being easily recovered and reused. rsc.org Other research has focused on using catalytic amounts of simple, non-toxic substances like acetic acid to promote the amidation of esters, using the ester itself (e.g., ethyl acetate) as both the acyl source and the solvent. bath.ac.uk These methods often feature high atom economy, simple workup procedures, and reduced generation of hazardous byproducts, making them attractive for both laboratory and industrial-scale synthesis. nih.govbath.ac.uk

Table 4: Green Synthesis Strategies for Benzamides

| Green Strategy | Description | Example | Advantages | Reference |

| Solvent-Free Synthesis | Reaction is conducted without a solvent, often by direct mixing of neat reactants. | N-benzoylation of amines using vinyl benzoate at room temperature. | Reduces waste, simplifies purification, lowers cost. | tandfonline.comtandfonline.com |

| Reusable Heterogeneous Catalysis | Utilizes a solid-phase catalyst that can be easily filtered and reused. | Tungstate sulfuric acid for one-pot condensation reactions. | Catalyst recyclability, easy product separation. | rsc.org |

| Catalytic Amidation of Esters | Uses a catalyst (e.g., acetic acid) to facilitate amide formation from an ester. | N-acetylation of amines using ethyl acetate (B1210297) as both reagent and solvent. | Avoids harsh reagents, can use environmentally benign catalysts and solvents. | bath.ac.uk |

| Multi-Component Reactions | Combines three or more reactants in a single step to build a complex product. | One-pot synthesis of N-alkyl 2-aminobenzamide (B116534) derivatives from isatoic anhydride. | High efficiency, simple procedure, reduces purification steps. | nih.gov |

Optimization of Reaction Conditions and Yields in 2-Ethyl-6-methylbenzamide Production

The efficient synthesis of 2-Ethyl-6-methylbenzamide hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. While dedicated, large-scale optimization studies for 2-Ethyl-6-methylbenzamide are not extensively detailed in publicly available literature, the principles for its high-yield production can be derived from established methodologies for benzamide synthesis and the preparation of its structural analogs. The primary route to such amides involves the coupling of a carboxylic acid with an amine, a process where the choice of reagents, catalysts, solvents, and temperature plays a critical role. researchgate.net

Key optimization strategies typically focus on the direct amidation of 2-ethyl-6-methylbenzoic acid or the acylation of an amine. This involves activating the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent. Various activating agents and coupling reagents have been developed for amide bond formation, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). researchgate.net

Systematic investigation into the synthesis of related N-substituted benzamides provides a clear blueprint for optimizing the production of 2-Ethyl-6-methylbenzamide. For instance, studies on the synthesis of N-aryl benzamides highlight the significant impact of the coupling reagent, base, and solvent on the reaction's success. cbijournal.com An initial screening of conditions often involves testing various peptide coupling reagents and bases.

In a model reaction for a structurally similar benzamide, the choice of solvent was found to be crucial. cbijournal.com As detailed in the table below, solvents such as DMF, MeCN, DMSO, and dioxane were tested, with Tetrahydrofuran (THF) proving to be the most effective. cbijournal.com The selection of the base is equally important, with organic bases like N,N-Diisopropylethylamine (DIPEA) often providing superior yields compared to inorganic bases like potassium carbonate (K₂CO₃). cbijournal.com The coupling reagent itself is a major determinant of yield; while reagents like HBTU and TBTU give moderate yields, HATU often emerges as the optimal choice for achieving high conversion rates. cbijournal.com

Table 1: Optimization of Reaction Conditions for a Model Benzamide Synthesis Based on a model reaction of 4-methyl benzoic acid and o-Toluidine (B26562). Data extrapolated from a study on N-aryl benzamides. cbijournal.com

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) / Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HATU | DIPEA | THF | rt / 12 | Good |

| 2 | PyBOP | DIPEA | THF | rt / 12 | Moderate |

| 3 | HBTU | DIPEA | THF | rt / 12 | Moderate |

| 4 | TBTU | DIPEA | THF | rt / 12 | Moderate |

| 5 | EDC·HCl | - | DMF | rt / 12 | Poor |

| 6 | HATU | DIPA | THF | rt / 12 | Moderate |

| 7 | HATU | K₂CO₃ | THF | rt / 12 | Poor |

| 8 | HATU | DIPEA | DMF | rt / 12 | Moderate |

| 9 | HATU | DIPEA | MeCN | rt / 12 | Moderate |

| 10 | HATU | DIPEA | DMSO | rt / 12 | Moderate |

Note: "rt" denotes room temperature. "Good," "Moderate," and "Poor" are qualitative descriptions of yield as reported in the source study.

Another relevant area of optimization involves the synthesis of precursors, such as N-substituted 2-ethyl-6-methylanilines. A patented process for the preparation of 2-ethyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline via reductive alkylation of 2-ethyl-6-methylaniline (B166961) offers valuable insights. google.com This industrial process was optimized to improve catalyst handling, reusability, and product separation, which are critical factors in large-scale production. google.com

The key parameters optimized in this process include hydrogen pressure, temperature, and the strategic use of water and a base in the reaction and workup, respectively. The optimal temperature was found to be in the range of 40 to 50 °C, with a hydrogen pressure of 4.8 to 5.0 bar. google.com A crucial innovation was the addition of water to the reaction mixture from the start, which surprisingly led to substantially improved separation of the catalyst and final product without a loss in yield or purity. google.com Furthermore, adding a base like sodium hydroxide (B78521) before filtration was found to be essential for efficient catalyst recovery and reuse over multiple cycles with minimal loss in activity. google.com

Table 2: Optimized Parameters for Reductive Alkylation of 2-Ethyl-6-methylaniline Based on a patented process for producing an N-substituted derivative. google.com

| Parameter | Optimized Value/Condition | Purpose/Finding |

|---|---|---|

| Catalyst | Platinised Carbon (Pt/C, 5%) | Effective for hydrogenation. |

| Acid Cocatalyst | Sulfuric Acid (H₂SO₄) | Protonation catalyst. |

| Hydrogen Pressure | 4.8 - 5.0 bar (approx. 4.7 - 4.9 atm) | Maintained for the duration of the reaction. |

| Temperature | 40 - 45 °C | Optimal range for reaction rate and selectivity. |

| Reaction Time | ~4 hours | Time until hydrogen uptake ceases. |

| Water Content | Addition of H₂O with catalyst | Improves catalyst separation and filtration. |

| Post-Reaction Step | Addition of NaOH solution | Facilitates catalyst recovery and reusability. |

These findings from related syntheses provide a robust framework for the development of a high-yield, economically viable, and scalable manufacturing process for 2-Ethyl-6-methylbenzamide. The optimization would involve a systematic variation of catalysts, bases, solvents, and temperature, mirroring the approaches that have proven successful for analogous compounds.

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 6 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and conformation of atoms. For 2-Ethyl-6-methylbenzamide, ¹H and ¹³C NMR are fundamental in confirming its unique substitution pattern.

High-Resolution ¹H NMR Analysis of 2-Ethyl-6-methylbenzamide and Analogues

The ¹H NMR spectrum of 2-Ethyl-6-methylbenzamide is characterized by distinct signals corresponding to its ethyl, methyl, aromatic, and amide protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Amide Protons (-CONH₂): The two amide protons are diastereotopic due to restricted rotation around the C-N bond and typically appear as two separate broad singlets in the range of δ 7.5-8.5 ppm in a non-interacting solvent like CDCl₃. In a hydrogen-bond-accepting solvent like DMSO-d₆, these shifts can be larger. researchgate.net The broadening is a result of quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-7.4 ppm). Due to the 1,2,3-trisubstitution pattern, they will form a complex multiplet system.

Ethyl Group Protons (-CH₂CH₃): The methylene (B1212753) protons (-CH₂) adjacent to the aromatic ring are expected to resonate as a quartet around δ 2.6-2.8 ppm. The terminal methyl protons (-CH₃) of the ethyl group will appear as a triplet around δ 1.2-1.4 ppm.

Methyl Group Proton (-CH₃): The methyl group directly attached to the aromatic ring is anticipated to show a singlet at approximately δ 2.3 ppm. rsc.org

The exact chemical shifts can be influenced by solvent and concentration. illinois.eduepfl.ch

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Ethyl-6-methylbenzamide

| Protons | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| Amide (NHa, NHb) | 7.5 - 8.5 | Two broad singlets |

| Aromatic (3H) | 7.0 - 7.4 | Multiplet |

| Ethyl (-CH₂) | 2.6 - 2.8 | Quartet (q) |

| Aromatic Methyl (-CH₃) | ~2.3 | Singlet (s) |

¹³C NMR Characterization of 2-Ethyl-6-methylbenzamide and Related Compounds

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For 2-Ethyl-6-methylbenzamide, nine distinct signals are expected, corresponding to the nine carbon atoms in different chemical environments.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, typically appearing in the δ 165-175 ppm region. openstax.org

Aromatic Carbons: The six aromatic carbons will resonate in the δ 120-140 ppm range. The carbons bearing the substituents (C-1, C-2, C-6) will have distinct chemical shifts from the protonated carbons (C-3, C-4, C-5). Quaternary carbons generally show weaker signals. openstax.org The specific shifts are influenced by the electron-donating nature of the alkyl groups and the electron-withdrawing nature of the amide group.

Ethyl Group Carbons: The methylene carbon (-CH₂) of the ethyl group is expected around δ 25-30 ppm, while the methyl carbon (-CH₃) will be further upfield, around δ 14-16 ppm. rsc.org

Aromatic Methyl Carbon: The carbon of the methyl group attached to the ring will appear at approximately δ 18-22 ppm. researchgate.net

Proton-decoupled ¹³C NMR is standard, but techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Ethyl-6-methylbenzamide

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O | 165 - 175 | Amide carbonyl, typically a weak signal |

| C1, C2, C6 (Ar-C) | 130 - 140 | Quaternary aromatic carbons |

| C3, C4, C5 (Ar-CH) | 120 - 130 | Protonated aromatic carbons |

| Ethyl (-CH₂) | 25 - 30 | Aliphatic methylene |

| Aromatic Methyl (-CH₃) | 18 - 22 | Aromatic-bound methyl |

Application of Advanced NMR Techniques for Stereochemical and Conformational Assignment

The planarity of the benzamide (B126) system is often distorted in ortho-substituted analogues like 2-Ethyl-6-methylbenzamide. Advanced NMR techniques are crucial for probing the resulting conformational preferences.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can reveal through-space proximities between protons. For instance, NOE correlations between the amide N-H protons and the protons of the ortho-substituents (the ethyl and methyl groups) can establish the preferred orientation of the amide group relative to the aromatic ring. Restricted rotation around the aryl−C(O) bond, a form of atropisomerism, can be investigated. mdpi.com

Variable Temperature (VT) NMR: VT-NMR studies can be employed to determine the energy barriers for bond rotations, particularly the rotation around the C(O)-N amide bond and the Aryl-C(O) bond. mdpi.com At low temperatures, the exchange rate between different conformers may slow sufficiently to allow for the observation of separate signals for each conformer.

Lanthanide Shift Reagents (LSRs): The use of LSRs can help resolve overlapping signals and provide conformational information by inducing large chemical shifts in protons close to the coordination site (the carbonyl oxygen). researchgate.net This can be particularly useful for assigning the complex aromatic signals.

Long-Range Couplings: Measuring long-range ¹H-¹³C coupling constants (²JCH, ³JCH) through techniques like HMBC (Heteronuclear Multiple Bond Correlation) can further confirm structural assignments and provide insight into bond angles and conformation. ipb.pt

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) confirms the molecular weight of 2-Ethyl-6-methylbenzamide and provides structural information through analysis of its fragmentation patterns. For 2-Ethyl-6-methylbenzamide (C₁₀H₁₃NO), the nominal molecular weight is 163 amu.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 163. Characteristic fragmentation patterns for amides include: libretexts.org

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common. Loss of the amino group (•NH₂) would result in a fragment at m/z = 147 (M-16), corresponding to the [C₁₀H₁₃O]⁺ acylium ion.

McLafferty Rearrangement: While primary amides can undergo this rearrangement, it is less likely for benzamides where the aromatic ring lacks gamma-hydrogens. libretexts.org However, a rearrangement involving the ortho-ethyl group is conceivable.

Cleavage of Ring Substituents: Fragmentation of the ethyl group is expected. Loss of a methyl radical (•CH₃) from the ethyl group would lead to a peak at m/z = 148 (M-15). Loss of the entire ethyl group (•C₂H₅) would result in a fragment at m/z = 134 (M-29). tutorchase.comlibretexts.org

Other Key Fragments: The benzoyl cation fragment [C₇H₅O]⁺ at m/z = 105 and the phenyl cation [C₆H₅]⁺ at m/z = 77 are common in the mass spectra of benzoyl derivatives, though their formation from this specific molecule would involve rearrangement. The tropylium (B1234903) ion [C₇H₇]⁺ at m/z = 91 is also a common, stable fragment in compounds containing a benzyl (B1604629) moiety.

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-Ethyl-6-methylbenzamide

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 148 | [C₉H₁₀NO]⁺ | M - •CH₃ (from ethyl group) |

| 147 | [C₁₀H₁₃O]⁺ | M - •NH₂ |

| 134 | [C₈H₈NO]⁺ | M - •C₂H₅ |

| 118 | [C₈H₈O]⁺˙ | M - •CONH₂ (rearrangement) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nih.gov

N-H Stretching: In the IR spectrum, the amide N-H stretching vibrations are prominent. A primary amide (-CONH₂) shows two distinct bands in the region of 3100-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. In the solid state, hydrogen bonding can broaden these peaks and shift them to lower wavenumbers.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹. osti.gov

C=O Stretching (Amide I band): This is one of the most intense and characteristic absorptions in the IR spectrum of an amide. For 2-Ethyl-6-methylbenzamide, the C=O stretch is expected in the range of 1650-1680 cm⁻¹. Its position is sensitive to electronic effects and hydrogen bonding.

N-H Bending (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, appears as a strong absorption between 1590 and 1650 cm⁻¹.

Aromatic C=C Stretching: These vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Raman spectroscopy is particularly useful for identifying symmetric vibrations and non-polar bonds. nih.gov Therefore, the aromatic ring C=C stretching and C-C skeletal vibrations would be expected to produce strong Raman signals. americanpharmaceuticalreview.com

Table 4: Characteristic Vibrational Frequencies for 2-Ethyl-6-methylbenzamide

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | IR | 3100 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | IR | 1650 - 1680 | Very Strong |

| N-H Bend (Amide II) | IR | 1590 - 1650 | Strong |

X-ray Crystallography and Solid-State Structural Studies of Benzamide Derivatives

Hydrogen Bonding: A universal feature in the crystal packing of primary and secondary benzamides is intermolecular hydrogen bonding. In primary benzamides, the two N-H protons and the carbonyl oxygen act as hydrogen bond donors and acceptors, respectively. This often leads to the formation of centrosymmetric hydrogen-bonded dimers, where two molecules are linked by a pair of N-H···O=C hydrogen bonds, forming an R²₂(8) ring motif. These dimers can then be further linked into tapes or sheets.

Conformation: The conformation of the amide group relative to the aromatic ring is a key structural parameter, defined by the C(aryl)-C(aryl)-C(O)-N torsion angle. In many simple benzamides, the amide group is nearly coplanar with the benzene ring to maximize π-conjugation. However, in ortho-substituted derivatives like 2-Ethyl-6-methylbenzamide, steric hindrance from the bulky ethyl and methyl groups forces the amide group to twist out of the plane of the aromatic ring. The degree of this twist is a balance between steric repulsion and the loss of resonance stabilization.

The determination of the crystal structure of 2-Ethyl-6-methylbenzamide would provide definitive information on bond lengths, bond angles, and the precise solid-state conformation and intermolecular interactions. Such studies on related molecules have been crucial for understanding structure-property relationships. tandfonline.comnih.gov

Determination of Molecular Geometry and Conformation in the Solid State

The solid-state conformation of benzamides is fundamentally governed by the spatial arrangement of the phenyl ring and the amide group (-CONH₂), along with the influence of its substituents. For 2-Ethyl-6-methylbenzamide, the ethyl and methyl groups at the ortho positions (2 and 6) introduce significant steric hindrance.

This steric pressure is expected to force the amide group out of the plane of the benzene ring. In many substituted benzanilides, such as N-(2,6-dichlorophenyl)-4-methylbenzamide, the dihedral angle between the aromatic ring and the amide plane is significant, often approaching orthogonality to minimize steric clashes. For 2-Ethyl-6-methylbenzamide, a primary amide, a notable torsion angle between the C(ring)-C(carbonyl) bond and the plane of the phenyl ring is anticipated. The amide group itself, however, tends to remain planar due to resonance stabilization. acs.org

The internal geometry of the benzamide moiety is expected to conform to standard bond lengths and angles observed in numerous related crystal structures. These parameters are generally consistent across a wide range of benzamide derivatives. iucr.org

Table 1: Expected Molecular Geometry Parameters for the Benzamide Moiety

| Parameter | Expected Value (Å/°) | Description |

| C=O Bond Length | ~1.23 Å | The length of the carbonyl double bond. |

| C-N Bond Length | ~1.33 Å | The length of the amide carbon-nitrogen bond, showing partial double bond character. |

| Ring C-C(O) Bond Length | ~1.50 Å | The single bond connecting the carbonyl carbon to the aromatic ring. |

| O=C-N Bond Angle | ~122° | The angle within the amide group. |

| Ring C-C(O)-N Angle | ~118° | The angle connecting the ring, carbonyl carbon, and amide nitrogen. |

Note: These values are typical for benzamide structures and serve as an estimation for 2-Ethyl-6-methylbenzamide.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal lattice of 2-Ethyl-6-methylbenzamide is stabilized by a network of intermolecular interactions, with hydrogen bonding being the most significant contributor. As a primary amide, the -NH₂ group provides two hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a primary hydrogen bond acceptor.

This functionality typically results in the formation of a robust, hydrogen-bonded supramolecular structure. The most common motif is the creation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. nih.gov These dimers can then serve as building blocks for larger assemblies, forming chains or sheets throughout the crystal. In the crystal structure of N-carbamothioyl-2-methylbenzamide, for instance, molecules are linked into inversion dimers. researchgate.net

Weaker interactions, such as C-H···O and C-H···π interactions, also play a role in consolidating the crystal packing. nih.govnih.gov Pi-pi (π-π) stacking between the aromatic rings of adjacent molecules is another potential stabilizing interaction. However, the presence of the bulky ethyl and methyl groups at the ortho positions may sterically hinder a perfectly co-facial π-π stacking arrangement, possibly leading to offset or edge-to-face interactions instead.

Table 2: Expected Intermolecular Hydrogen Bond Parameters

| Donor (D) | Acceptor (A) | D-H···A Type | Expected Distance (H···A) | Expected Angle (D-H···A) |

| N-H | O=C | Strong | ~1.9 - 2.2 Å | ~150 - 175° |

| C-H (Aromatic) | O=C | Weak | ~2.3 - 2.8 Å | ~120 - 160° |

| C-H (Alkyl) | O=C | Weak | ~2.4 - 2.9 Å | ~110 - 150° |

Note: These parameters represent typical ranges for hydrogen bonds found in crystalline organic solids.

Crystal Packing and Polymorphism

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different molecular arrangements, is a well-documented phenomenon in amides and other pharmaceutical molecules. researchgate.netgoogle.com Different polymorphs arise from variations in intermolecular interactions, particularly hydrogen bonding patterns, leading to different crystal packing and, consequently, different physical properties. For example, salicylamide, a related benzamide, exhibits polymorphism under high pressure. researchgate.net While no specific polymorphs of 2-Ethyl-6-methylbenzamide have been reported, it is plausible that it could exhibit polymorphism under different crystallization conditions, potentially forming structures based on hydrogen-bonded chains instead of dimers, or adopting different molecular conformations.

Chemical Reactivity and Derivatization of 2 Ethyl 6 Methylbenzamide

Reactions Involving the Amide Moiety

The amide bond is known for its stability due to resonance delocalization between the nitrogen lone pair and the carbonyl group. This stability makes cleavage or transformation of the amide bond challenging. However, specific reagents and conditions can effect reactions at the nitrogen atom or the carbonyl carbon.

The primary amide group of 2-Ethyl-6-methylbenzamide contains two reactive N-H bonds that can participate in substitution reactions.

N-Alkylation: The nitrogen atom of the amide can be alkylated using various alkylating agents. This transformation is a key step in the synthesis of more complex molecules. For instance, N-alkylation of benzamides can be achieved using alcohols through a "borrowing hydrogen" strategy catalyzed by palladium (II) pincer complexes. This method allows for the formation of N-alkyl amides with excellent yields. Iron-based deep eutectic solvents have also been used to catalyze the N-alkylation of benzamides with secondary alcohols. However, attempted N-alkylation of some benzamides, like 2-azidobenzamide, can lead to unexpected cyclization products rather than simple N-alkylation.

Amide Bond Cleavage and Transamidation: Despite the inherent stability of the amide bond, several methods exist for its cleavage or transformation. A copper(II) bromide/Selectfluor system can efficiently cleave tertiary amide bonds under mild conditions, proceeding through an acyl fluoride (B91410) intermediate that can be trapped by various nucleophiles. This method has been shown to be effective even for sterically hindered amides. Additionally, hydrazinolysis, accelerated by ammonium (B1175870) salts, provides a method for cleaving unactivated amide bonds at moderate temperatures to yield amines.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Primary Alcohols, Pd(II) Pincer Catalyst, Toluene, 110°C | N-Alkyl Benzamide (B126) | |

| N-Alkylation | Secondary Alcohols, FeCl₃·6H₂O/Glycerol, 40°C | N-Alkyl Benzamide | |

| Amide Cleavage | CuBr₂/Selectfluor, MeCN, 80°C, then Nucleophile | Varies (e.g., Ester, Amide) | |

| Hydrazinolysis | Hydrazine Monohydrate, NH₄I, 50-70°C | Amine + Acyl Hydrazide |

The carbonyl carbon of the amide group is electrophilic, though less so than in ketones or aldehydes due to resonance stabilization. Nevertheless, it can be attacked by strong nucleophiles.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert 2-Ethyl-6-methylbenzamide into (2-ethyl-6-methylphenyl)methanamine.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that can add to the carbonyl group of amides. Typically, the reaction with esters or acyl chlorides proceeds via an addition-elimination-addition sequence to yield tertiary alcohols. However, with amides, the reaction can sometimes be stopped at the ketone stage, especially with the use of Weinreb amides, which form a stable chelated intermediate. For a sterically hindered amide like 2-Ethyl-6-methylbenzamide, the reaction with a Grignard reagent could potentially yield a ketone after hydrolysis of the intermediate. The use of bulky organomagnesium anilides has been shown to facilitate the addition of Grignard reagents to carboxylate anions, preventing side reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of Substituted Benzamides

The benzene ring of 2-Ethyl-6-methylbenzamide can undergo substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effect of the substituents on the ring is crucial.

Alkyl Groups (-CH₃, -C₂H₅): The methyl and ethyl groups are activating groups and ortho, para-directors. They donate electron density to the ring through an inductive effect, making the ortho and para positions more nucleophilic and stabilizing the carbocation intermediate (arenium ion).

Amide Group (-CONH₂): The amide group is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the ring by resonance, making the ring less reactive towards electrophiles. This deactivating effect is strongest at the ortho and para positions, leaving the meta position as the most reactive site.

In 2-Ethyl-6-methylbenzamide, the two alkyl groups are at positions 2 and 6. The positions ortho to the methyl group are 1 (amide) and 5. The position para to the methyl group is 4. The positions ortho to the ethyl group are 1 (amide) and 3. The position para to the ethyl group is 4. The amide group at position 1 would direct incoming electrophiles to positions 3 and 5. The combined effect is a "non-cooperative" or "antagonistic" scenario. The activating alkyl groups strongly direct to positions 3, 4, and 5, while the deactivating amide group directs to 3 and 5. Therefore, electrophilic substitution is most likely to occur at positions 3, 4, and 5, with the precise distribution depending on the specific electrophile and reaction conditions. Steric hindrance will also play a significant role.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution involves the displacement of a leaving group (like a halide) on the ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. The parent molecule, 2-Ethyl-6-methylbenzamide, does not have a suitable leaving group or the strong activation typically required for NAS. However, if a derivative, such as a halogenated analogue (e.g., 4-chloro-2-ethyl-6-methylbenzamide), were used, the possibility of NAS would increase. The electron-withdrawing amide group could help stabilize the negatively charged Meisenheimer complex intermediate, particularly if it is ortho or para to the leaving group.

Regioselectivity and Stereoselectivity in 2-Ethyl-6-methylbenzamide Modifications

Regioselectivity: The regioselectivity of reactions on 2-Ethyl-6-methylbenzamide is heavily influenced by the steric hindrance imposed by the two ortho substituents (ethyl and methyl) flanking the amide group.

In electrophilic aromatic substitution , attack at position 4 would be sterically favored over positions 3 and 5, which are adjacent to the bulky ethyl and methyl groups, respectively. The directing effects of the alkyl groups converge on position 4 (para to both), making it a likely site for substitution, assuming the electrophile is not excessively large.

In reactions involving the amide group , the steric bulk of the adjacent alkyl groups can hinder the approach of reagents. This steric shielding makes reactions at the amide more difficult than in unhindered benzamides and can influence the choice of reagents and conditions needed to effect a transformation.

Stereoselectivity: If a reaction introduces a new chiral center into the molecule, the existing structure can influence the stereochemical outcome. For example, in the synthesis of analogues, if a chiral reagent or catalyst is used, or if a new stereocenter is formed in the proximity of the existing groups, diastereomeric products may be formed in unequal amounts. The synthesis of certain N-methylbenzamide analogues has been achieved through asymmetric synthesis, indicating that stereocontrol is possible in the modification of related structures.

Synthesis of Analogues and Homologues of 2-Ethyl-6-methylbenzamide

The synthesis of analogues and homologues of 2-Ethyl-6-methylbenzamide can be achieved by modifying the core structure or by building the molecule from different starting materials.

Synthesis of the Core Structure: The parent compound can be synthesized from 2-ethyl-6-methylaniline (B166961). This aniline (B41778) can be prepared by the ortho-alkylation of o-toluidine (B26562) with ethene using a catalyst like triethyl aluminum at high temperature and pressure. The resulting 2-ethyl-6-methylaniline can then be converted to the corresponding benzoic acid, for example, via diazotization followed by hydrolysis and oxidation. Finally, amidation of the 2-ethyl-6-methylbenzoic acid would yield the target benzamide. An alternative route to substituted benzoic acids involves the oxidation of the corresponding benzaldehyde.

Synthesis of Analogues: Analogues can be created by introducing different functional groups onto the aromatic ring or by varying the substituents on the amide nitrogen.

**Ring-Substituted Analogues

Computational and Theoretical Investigations of 2 Ethyl 6 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry of the ground state. ajrconline.org By optimizing the structure, the most stable, lowest-energy conformation of the molecule can be identified. researchgate.net Functionals such as B3LYP, combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are commonly employed to calculate the geometric parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netacs.org For substituted benzamides, DFT calculations can accurately predict the planarity of the amide group and the orientation of the alkyl substituents on the benzene (B151609) ring. The steric hindrance introduced by the ortho-ethyl and methyl groups likely forces the amide group out of the plane of the benzene ring to minimize repulsion, a key structural feature that can be quantified by calculating the relevant dihedral angles.

Table 1: Predicted Geometrical Parameters for 2-Ethyl-6-methylbenzamide using DFT/B3LYP Method

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | ~1.24 Å |

| C-N | ~1.36 Å | |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| C-C (Ethyl) | ~1.53 Å | |

| Bond Angles | O=C-N | ~122.5° |

| C-N-H | ~119.0° | |

| C-C-C (Ring) | ~118° - 121° | |

| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-O | ~40° - 50° |

Note: The values in this table are illustrative examples based on calculations for analogous molecules and represent typical outputs from DFT studies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ajrconline.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ajrconline.orgresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. ajrconline.org For 2-Ethyl-6-methylbenzamide, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amide group, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical potential, hardness, and softness can be calculated to further quantify the molecule's reactivity. researchgate.net

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -8.5 eV |

| LUMO Energy | ELUMO | - | -0.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.7 eV |

| Ionization Potential | I | -EHOMO | 8.5 eV |

| Electron Affinity | A | -ELUMO | 0.8 eV |

| Global Hardness | η | (I - A) / 2 | 3.85 eV |

| Global Softness | S | 1 / (2η) | 0.13 eV⁻¹ |

| Electronegativity | χ | (I + A) / 2 | 4.65 eV |

Note: The values in this table are for illustrative purposes to demonstrate the data obtained from FMO analysis.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.net The computed harmonic vibrational frequencies, while often systematically higher than experimental values, show excellent correlation with them. nih.gov To achieve better agreement, calculated frequencies are often uniformly scaled using empirical scaling factors. mdpi.com The analysis of these theoretical spectra, including the potential energy distribution (PED), allows for a precise and complete assignment of the observed vibrational bands to specific modes of motion within the molecule, such as C=O stretching, N-H bending, and C-H stretching. researchgate.net For 2-Ethyl-6-methylbenzamide, theoretical calculations can help distinguish the characteristic vibrations of the ethyl and methyl groups from those of the benzamide (B126) core. The agreement between the theoretical and experimental spectra serves as a validation of the calculated molecular structure. scholarsresearchlibrary.com

Table 3: Comparison of Key Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Theoretical (Scaled) | Experimental (FT-IR) |

| N-H Asymmetric Stretch | Amide (-NH₂) | ~3450 | ~3445 |

| N-H Symmetric Stretch | Amide (-NH₂) | ~3330 | ~3325 |

| C-H Aromatic Stretch | Benzene Ring | ~3060 | ~3058 |

| C-H Aliphatic Stretch | Ethyl, Methyl | ~2970 | ~2968 |

| C=O Stretch | Carbonyl | ~1655 | ~1652 |

| N-H Bend | Amide (-NH₂) | ~1620 | ~1618 |

| C-N Stretch | Amide | ~1400 | ~1398 |

Note: This table presents hypothetical data to illustrate the correlation between calculated and experimental spectroscopic values.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of flexible molecules like 2-Ethyl-6-methylbenzamide. frontiersin.org These simulations can reveal the different stable conformations (conformers) that the molecule can adopt in solution or other environments, the energetic barriers between them, and the population distribution of these conformers at a given temperature. researchgate.netnih.gov For 2-Ethyl-6-methylbenzamide, MD simulations would be particularly useful for analyzing the rotation of the ethyl group and the amide group, and how their motions are correlated. This provides a more realistic picture of the molecule's structure and flexibility than a single static model can offer. unica.it

Theoretical Studies of Reaction Mechanisms Involving 2-Ethyl-6-methylbenzamide

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including any transition states (TS) and intermediates. beilstein-journals.org DFT calculations are used to determine the geometries and energies of these species, allowing for the calculation of activation energies (energy barriers) that govern the reaction rate. researchgate.net For amides, a common reaction studied theoretically is hydrolysis. acs.org For a related compound, N-ethylbenzamide, DFT studies on base-catalyzed hydrolysis revealed a mechanism involving the initial nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, followed by subsequent steps. beilstein-journals.org Similarly, the mechanism for the synthesis of benzamides from esters and sodium amidoboranes has been elucidated through a combination of experimental and theoretical studies, showing a process of nucleophilic addition followed by proton transfer and elimination. nih.gov Such studies on 2-Ethyl-6-methylbenzamide could predict its reactivity in similar transformations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict and understand the reactive behavior of a molecule. rjptonline.org It maps the electrostatic potential onto the electron density surface, revealing the charge distribution from a chemical reactivity perspective. acs.org The MEP map uses a color scale to indicate different potential values: regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. ajrconline.orgacs.org For 2-Ethyl-6-methylbenzamide, the MEP surface would show a significant negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction and hydrogen bond acceptance. researchgate.netajrconline.org Conversely, the hydrogens of the amide group (-NH₂) would exhibit a positive potential, indicating their role as hydrogen bond donors and sites for nucleophilic interaction. acs.org

Quantitative Structure-Property Relationships (QSPR) in 2-Ethyl-6-methylbenzamide Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a series of compounds and their physicochemical properties. While specific QSPR research focused exclusively on 2-Ethyl-6-methylbenzamide derivatives is not extensively documented in publicly available literature, the principles and techniques of QSPR are broadly applicable. Such studies on analogous substituted benzamides have been performed to predict various properties, providing a framework for how a QSPR investigation of 2-Ethyl-6-methylbenzamide derivatives would be conducted. nih.govnih.gov

A typical QSPR study involves the calculation of a wide array of molecular descriptors that quantify different aspects of a molecule's structure. These descriptors are then used as independent variables in statistical models to predict a specific property of interest. The goal is to develop a robust and predictive model that can be used to estimate the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.

Hypothetical QSPR Study on 2-Ethyl-6-methylbenzamide Derivatives

To illustrate the application of QSPR to 2-Ethyl-6-methylbenzamide derivatives, a hypothetical study can be conceptualized. In this scenario, the objective is to predict a physicochemical property, such as aqueous solubility, for a series of its derivatives. The core structure of 2-Ethyl-6-methylbenzamide would be systematically modified with different substituents, and a set of molecular descriptors would be calculated for each derivative.

Molecular Descriptors

The selection of appropriate molecular descriptors is a critical step in any QSPR study. These descriptors can be categorized into several classes:

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule, describing its size, shape, and branching. Examples include molecular connectivity indices and Kier's shape indices, which have been successfully used in modeling the antimicrobial activity of substituted benzamides. nih.gov

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as charge distribution, dipole moment, and polarizability. The application of the Hammett equation, which utilizes electronic constants, has proven effective in correlating the carbonyl group frequency in substituted benzamides. nih.gov

Steric Descriptors: These descriptors quantify the three-dimensional bulk and shape of a molecule. Comparative Molecular Field Analysis (CoMFA), which uses steric and electrostatic fields, has been shown to be more effective than 2D-based methods for studying the antiallergic activities of substituted benzamides, highlighting the importance of steric effects. leidenuniv.nl

Thermodynamic Descriptors: These descriptors, such as the logarithm of the partition coefficient (LogP) and molar refractivity, provide insights into the lipophilicity and polarizability of the molecules.

Model Development

Once the descriptors are calculated, a statistical method is employed to build the QSPR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors and the property of interest. leidenuniv.nligi-global.com More advanced methods like Partial Least Squares (PLS) and machine learning algorithms can also be utilized to handle complex and non-linear relationships.

The quality of the developed QSPR model is assessed using various statistical parameters, such as the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (Q²), which measures the predictive ability of the model.

Illustrative Data for a Hypothetical QSPR Model

The following interactive data table presents a hypothetical set of 2-Ethyl-6-methylbenzamide derivatives and their calculated molecular descriptors, along with a predicted solubility value based on a hypothetical QSPR model.

This hypothetical data illustrates that by systematically varying the substituent on the aromatic ring of 2-Ethyl-6-methylbenzamide, one can modulate its physicochemical properties. The QSPR model, once validated, would enable the rapid in silico screening of a large library of virtual derivatives to identify candidates with optimal solubility or other desired properties for specific applications. Such computational approaches are invaluable in modern chemical research for accelerating the design and discovery process.

Advanced Applications of 2 Ethyl 6 Methylbenzamide in Chemical Science

2-Ethyl-6-methylbenzamide as a Synthetic Intermediate and Building Block in Organic Synthesis

2-Ethyl-6-methylbenzamide is a versatile synthetic intermediate utilized in the creation of more complex molecules. The amide functionality is a cornerstone of many chemical structures found in nature and synthetic compounds, with applications ranging from pharmaceuticals to agrochemicals. cbijournal.com The presence of the ethyl and methyl groups on the benzene (B151609) ring provides steric hindrance that can influence the regioselectivity of further reactions, making it a valuable building block in targeted organic synthesis.

The reactivity of the amide group, coupled with the substituted aromatic ring, allows for a variety of chemical transformations. For instance, the amide can undergo hydrolysis to the corresponding carboxylic acid or be reduced to an amine. The aromatic ring can be subjected to electrophilic or nucleophilic substitution reactions, though the positions of the existing alkyl groups direct the regiochemistry of these transformations.

A significant application of related benzamide (B126) structures is in the synthesis of heterocyclic compounds. While specific examples for 2-ethyl-6-methylbenzamide are not extensively detailed in the provided search results, the general reactivity of benzamides as precursors to nitrogen-containing heterocycles is a well-established principle in organic synthesis. kvmwai.edu.in For example, derivatives of benzamides can be used to construct quinazolinones and other fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Furthermore, N-substituted derivatives of 2-ethyl-6-methylbenzamide are important intermediates. For example, the preparation of 2-alkyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline derivatives, which are used in the manufacturing of herbicides, involves the reductive alkylation of compounds like 2-ethyl-6-methylaniline (B166961). google.com This highlights the role of the broader class of 2,6-disubstituted anilines and their benzamide precursors in industrial organic synthesis.

Supramolecular Chemistry and Crystal Engineering of Benzamide Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. researchgate.net Crystal engineering, a subfield of supramolecular chemistry, aims to design and control the formation of crystalline solids with desired structures and properties. researchgate.netias.ac.in Benzamide systems are of significant interest in this field due to the presence of the amide group, which is a robust hydrogen-bonding motif.

The amide group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), leading to the formation of predictable and stable hydrogen-bonded networks. In the case of 2-ethyl-6-methylbenzamide, the steric bulk of the ethyl and methyl groups can influence the packing of the molecules in the crystal lattice. This interplay between hydrogen bonding and steric effects can lead to the formation of unique supramolecular architectures. iucr.org

While the specific crystal structure of 2-ethyl-6-methylbenzamide is not detailed in the search results, the general principles of benzamide self-assembly are well-documented. For example, benzamides can form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks through hydrogen bonding. The precise arrangement of these molecules is critical in determining the physical properties of the material, such as its melting point, solubility, and mechanical strength.

The study of supramolecular assemblies of related systems, such as the co-crystallization of carboxylic acids with benzamides, reveals how specific intermolecular interactions can be used to construct new materials with tailored properties. amercrystalassn.org The understanding of these interactions is crucial for the rational design of functional molecular solids.

Catalytic Activity of 2-Ethyl-6-methylbenzamide Derivatives

While 2-ethyl-6-methylbenzamide itself is not typically a catalyst, its derivatives can be designed to have catalytic activity or to act as ligands for catalytic metal complexes. The development of new catalysts is a major focus of chemical research, with applications in a wide range of industrial processes.

The search results indicate that derivatives of benzamides can be utilized in catalytic systems. For example, the synthesis of the antitumor drug Axitinib involves a palladium-catalyzed coupling reaction where a derivative of 2-mercapto-N-methylbenzamide is used as a precursor. rsc.org This highlights the role of benzamide derivatives as building blocks for more complex molecules with important biological and catalytic properties.

Furthermore, quinazoline-2,4-dione derivatives, which can be synthesized from benzamide precursors, have been investigated as inhibitors of DNA gyrase. nih.gov While this is an example of inhibition rather than catalysis, it demonstrates how the benzamide scaffold can be incorporated into molecules that interact with biological targets.

The design of ligands for metal-based catalysts is an area where benzamide derivatives could play a significant role. By modifying the structure of 2-ethyl-6-methylbenzamide, it is possible to create ligands that can stabilize a metal center and promote a specific catalytic transformation. The steric and electronic properties of the ligand are crucial in determining the activity and selectivity of the catalyst. orientjchem.orgmdpi.com For instance, the incorporation of N-heterocyclic carbene (NHC) moieties into ligands has been a successful strategy for stabilizing active metal centers. researchgate.net

Applications in Advanced Materials Science

The unique chemical structure of 2-ethyl-6-methylbenzamide and its derivatives makes them potential candidates for use in advanced materials science. The properties of materials are determined by the molecular structure of their components and the interactions between them.

Benzamide-containing polymers can exhibit enhanced physical properties, such as improved thermal stability and chemical resistance. chemicalbook.com The incorporation of the rigid aromatic ring and the hydrogen-bonding amide group can lead to materials with a high degree of order and strength. While specific applications of 2-ethyl-6-methylbenzamide in this area are not detailed, the general principles of polymer chemistry suggest its potential utility.

For example, conductive polymer composites have been developed using N,N-diethyl-3-methylbenzamide, a related compound. mdpi.com These materials have applications in areas such as drug delivery and biosensors. The ability to create conductive polymers that can be processed and tailored for specific applications is a significant area of materials research.

Furthermore, the field of molecular self-assembly, which is closely related to supramolecular chemistry, offers opportunities for the use of benzamide derivatives in the creation of functional nanomaterials. chemscene.com By controlling the self-assembly of these molecules, it is possible to create well-defined nanostructures with specific electronic, optical, or mechanical properties.

Analytical Methodologies for 2 Ethyl 6 Methylbenzamide Research

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture for both qualitative and quantitative analysis. nih.gov The separation is based on the differential partitioning of compounds between a mobile phase (a liquid or gas) and a stationary phase (a solid or a liquid adsorbed on a solid support). nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the high-resolution separation and quantification of chemical compounds. sevenstarpharm.com It is particularly suitable for substances that are non-volatile or thermally unstable. nih.gov The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The use of small particle sizes for the stationary phase and high pressure enhances the separation power, allowing for rapid and efficient analysis. nih.gov

In the context of benzamide-related compounds, HPLC has been widely applied. For instance, methods have been developed for the quantitative analysis of N,N-diethyl-3-methylbenzamide (DEET) in commercial repellents using HPLC with diode array detection (HPLC-DAD). sci-hub.seresearchgate.net A typical HPLC system for such analyses would consist of a C18 column, with a mobile phase composed of a buffer solution (e.g., acetate (B1210297) buffer) and an organic solvent like acetonitrile, run in a gradient elution mode. bezmialemscience.org Detection is commonly achieved using a photodiode array (PDA) detector at a specific wavelength. bezmialemscience.org While specific methods for 2-Ethyl-6-methylbenzamide are not detailed in the provided literature, the established protocols for similar benzamides provide a strong foundation for its analysis. The separation of regio-isomers of related compounds, such as 2-ethyl-5(6)-methylpyrazine, has been successfully achieved using HPLC with a polysaccharide chiral stationary phase column and a mobile phase of hexane/isopropanol. mdpi.com

Table 1: Example HPLC Parameters for Analysis of Related Benzamide (B126) Compounds

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | C18 (150 mm x 4.6 mm, 2.6 µm) | bezmialemscience.org |

| Mobile Phase | Acetate buffer (pH 4.5) and Acetonitrile | bezmialemscience.org |

| Elution | Gradient | bezmialemscience.org |

| Flow Rate | 1.3 mL/min | bezmialemscience.org |

| Detection | Photodiode Array (PDA) at 265 nm | bezmialemscience.org |

| Column Temp. | 35 °C | bezmialemscience.org |

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing compounds that can be vaporized without undergoing decomposition. sigmaaldrich.com In GC, a sample is injected into a chromatograph, where an inert carrier gas (the mobile phase), such as helium or hydrogen, transports it through a column. sigmaaldrich.comoiv.int The separation occurs as the different components of the sample interact with the stationary phase within the column at different rates. sigmaaldrich.com Following separation, the compounds are identified by a detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). sigmaaldrich.com

GC-MS, a hyphenated technique combining the separation power of GC with the detection capabilities of MS, is particularly effective for identifying and quantifying volatile organic compounds. chula.ac.th This method has been successfully used to analyze various benzamide derivatives. For example, GC-MS analysis has identified 2-methylbenzamide (B88809) in drinking water concentrates. epa.gov For the analysis of less polar compounds like certain fragrance ingredients, GC-MS is often the technique of choice. scispace.com The purity of solvents used in GC is critical to ensure accurate results with a low baseline and minimal interference. sigmaaldrich.com

Table 2: Typical GC-MS System Components and Conditions

| Component | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | sigmaaldrich.comchula.ac.th |

| Mobile Phase | Inert gas (e.g., Helium, Hydrogen) | sigmaaldrich.comoiv.int |

| Column | Capillary column (e.g., HP-5MS) | chula.ac.th |

| Detection | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | sigmaaldrich.com |

| Sample State | Must be vaporizable without decomposition | sigmaaldrich.com |

Advanced Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods are instrumental in the quantitative analysis of chemical compounds by measuring the interaction of electromagnetic radiation with the analyte.

One such advanced method is Near-Infrared Spectroscopy (NIRS) . NIRS has been developed as a rapid, cost-effective, and non-destructive alternative to chromatographic methods for quantifying active ingredients in commercial products. sci-hub.se This technique, combined with multivariate calibration methods like partial least squares (PLS) regression, has been successfully applied to determine the concentration of N,N-diethyl-3-methylbenzamide (DEET) in insect repellents. sci-hub.seresearchgate.net The analysis involves obtaining the NIR spectra of samples in the range of 750–2500 nm and correlating the spectral data to the concentration of the analyte determined by a reference method like HPLC. sci-hub.se

Another relevant technique is UV-Visible Spectrophotometry , which can be used for quantitative analysis following a chemical derivatization reaction. A facile spectrophotometric method has been described for the determination of mosapride (B1662829), a benzamide derivative. researchgate.net This method involves the diazotization of the primary amine group of the benzamide with nitrous acid, followed by coupling with a reagent like acetylacetone (B45752) or ethyl acetoacetate (B1235776) to form a stable, colored azo dye. researchgate.net The absorbance of the resulting dye is measured at its maximum absorption wavelength (λmax), which is directly proportional to the concentration of the analyte. researchgate.net This approach has proven successful for quantifying mosapride in pharmaceutical formulations. researchgate.net

Table 3: Spectrophotometric Method Parameters for a Benzamide Derivative (Mosapride)

| Parameter | Description | Reference |

|---|---|---|

| Principle | Diazotization followed by azo-coupling reaction | researchgate.net |

| Coupling Reagent | Acetylacetone or Ethyl Acetoacetate | researchgate.net |

| Detection Wavelength (λmax) | 402 nm (with Acetylacetone) or 422 nm (with Ethyl Acetoacetate) | researchgate.net |

| Linearity Range | 0.4-13.5 µg/ml (with Acetylacetone) | researchgate.net |

| Stability | The formed dye is stable for 8 hours | researchgate.net |

Electrochemical Methods for Detection of Benzamide Compounds

Electrochemical techniques offer a sensitive and low-cost approach for the determination of electroactive compounds, including certain benzamide derivatives. Voltammetric methods, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) , have been effectively used to investigate and quantify nitro-substituted benzamide compounds. tubitak.gov.trzendy.ioresearchgate.net

These methods are based on measuring the current that flows in an electrochemical cell as a function of the applied potential. The electrochemical behavior of aromatic nitro compounds involves reduction steps of the nitro group. tubitak.gov.trresearchgate.net Research has demonstrated that a pencil graphite (B72142) electrode (PGE) can serve as a disposable, inexpensive, and sensitive sensor for the determination of these compounds. tubitak.gov.trzendy.ioresearchgate.net Using DPV with a PGE, a linear response range has been established for compounds like 4-nitro-N-(2-nitrophenyl)benzamide, indicating the suitability of this voltammetric procedure for determining nitro-substituted benzamide drugs in samples. tubitak.gov.trresearchgate.net This suggests that electrochemical methods could be developed for 2-Ethyl-6-methylbenzamide if it possesses an electroactive functional group or can be derivatized to introduce one.

Table 4: Voltammetric Determination of Nitro-Substituted Benzamides

| Parameter | Description | Reference |

|---|---|---|

| Techniques | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | tubitak.gov.trresearchgate.net |

| Electrode | Pencil Graphite Electrode (PGE) | tubitak.gov.trzendy.ioresearchgate.net |

| Principle | Electrochemical reduction of the nitro group | tubitak.gov.trresearchgate.net |

| Application | Determination of nitro-substituted benzamide prodrug candidates | tubitak.gov.trzendy.io |

| Linear Response Range | 0.5 to 100 µM (for 4-nitro-N-(2-nitrophenyl)benzamide) | tubitak.gov.trresearchgate.net |

Future Perspectives and Emerging Research Avenues for 2 Ethyl 6 Methylbenzamide

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry is increasingly focused on green chemistry principles to develop environmentally benign and efficient synthetic processes. researchgate.nettandfonline.comtandfonline.com Future research on 2-ethyl-6-methylbenzamide will likely prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-hazardous materials.

Key areas of development include:

Catalyst- and Solvent-Free Conditions: Research has demonstrated the successful synthesis of benzamides without the need for solvents or catalysts, using reagents like isopropenyl acetate (B1210297). researchgate.nettandfonline.com This approach offers high yields and simplifies purification, as the products can often be isolated by simple crystallization. tandfonline.comtandfonline.com

Metal-Free Domino Protocols: An emerging strategy involves the use of iodine as a promoter and tert-butyl hydroperoxide (TBHP) as an oxidant to synthesize benzamides from ethylarenes. organic-chemistry.org This metal-free domino protocol is operationally simple and demonstrates high tolerance for various functional groups. organic-chemistry.org

Water-Based Synthesis: The use of water as a solvent in catalyzed reactions represents a significant advancement in green chemistry. rsc.org For instance, Rh(III)-catalyzed C–H activation and annulation reactions to produce isoquinolones from benzamides have been successfully performed in water, using air as the sole oxidant. rsc.org This method is not only environmentally friendly but can also be scaled up for gram-scale synthesis. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to facilitate the efficient synthesis of amides from non-enolizable esters and amines in solid-state, solvent-free conditions, significantly reducing reaction times. researchgate.net

Table 1: Novel and Sustainable Synthetic Methodologies for Benzamides| Methodology | Key Features | Potential Advantages for 2-Ethyl-6-methylbenzamide Synthesis | Reference |

|---|---|---|---|

| Solvent- and Catalyst-Free Synthesis | Uses enol esters like vinyl benzoate (B1203000) or isopropenyl acetate; no solvent or activator required. | High yields, simplified purification, reduced chemical waste. | researchgate.nettandfonline.comtandfonline.com |

| Iodine-Mediated Domino Protocol | Metal-free; uses iodine and TBHP to convert ethylarenes to benzamides. | Avoids metal catalysts, environmentally friendly, high functional group tolerance. | organic-chemistry.org |

| Rh(III)-Catalyzed Synthesis in Water | Uses water as a solvent and air/oxygen as the oxidant. | Highly sustainable, inexpensive oxidant, potential for product precipitation simplifies isolation. | rsc.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often under solvent-free conditions. | Rapid reaction times, high efficiency. | researchgate.net |

Exploration of New Chemical Transformations and Derivatizations

The structural backbone of 2-ethyl-6-methylbenzamide provides multiple sites for chemical modification, opening avenues for creating a diverse library of new compounds. Future research will focus on exploring novel transformations and derivatizations to synthesize molecules with tailored properties.

Potential areas for exploration include:

Functionalization of the Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions to introduce a variety of functional groups (e.g., nitro, halogen, acyl groups), which can then be further transformed.

Modification of the Amide Group: The amide nitrogen can be alkylated or acylated to produce secondary or tertiary amides. These modifications can significantly alter the compound's physical and chemical properties.

Transformations of the Alkyl Substituents: The ethyl and methyl groups on the aromatic ring could potentially be functionalized through advanced C-H activation techniques, although this remains a challenging area of synthesis.

Synthesis of Heterocyclic Analogues: The benzamide (B126) moiety is a key intermediate for the synthesis of various biologically active heterocyclic compounds. researchgate.net For example, rhodium-catalyzed reactions can be used to construct isoquinolone cores from benzamide precursors. rsc.org